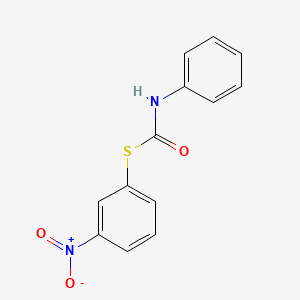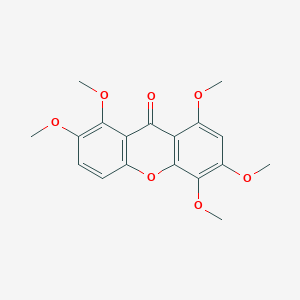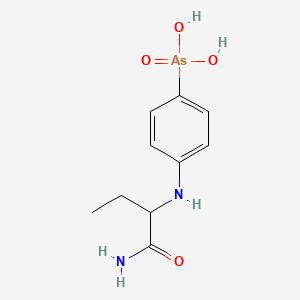
Arsanilic acid, N-(1-carbamoylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arsanilic acid, N-(1-carbamoylpropyl)- is an organoarsenic compound. It is a derivative of arsanilic acid, which is known for its use in veterinary medicine and as a feed additive. This compound is characterized by the presence of an amino group and an arsonic acid group, making it a versatile molecule in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of arsanilic acid, N-(1-carbamoylpropyl)- typically involves the reaction of arsanilic acid with chloroacetamide in the presence of sodium hydroxide and sodium bicarbonate. The reaction is carried out at elevated temperatures (90-100°C) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous reactors and automated systems helps in maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
Arsanilic acid, N-(1-carbamoylpropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of arsenic.
Reduction: Reduction reactions can convert the arsonic acid group to other functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield arsenate derivatives, while substitution reactions can produce a variety of amino-substituted compounds.
Scientific Research Applications
Arsanilic acid, N-(1-carbamoylpropyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential effects on biological systems, including its toxicity and metabolic pathways.
Medicine: Research is ongoing to explore its potential use in antimicrobial therapies.
Industry: It is used in the production of veterinary drugs and as a feed additive to promote growth and prevent diseases in livestock
Mechanism of Action
The mechanism of action of arsanilic acid, N-(1-carbamoylpropyl)- involves its interaction with cellular components. The compound can bind to proteins and enzymes, disrupting their normal function. This can lead to various biological effects, including antimicrobial activity and toxicity. The molecular targets and pathways involved are still under investigation, but it is known to affect cellular metabolism and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Phenylarsonic acid
- Roxarsone
- Nitarsone
- p-Arsanilic acid
- o-Arsanilic acid
Uniqueness
Arsanilic acid, N-(1-carbamoylpropyl)- is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to other similar compounds, it has a unique combination of amino and arsonic acid groups, making it versatile in various applications .
This detailed article provides a comprehensive overview of arsanilic acid, N-(1-carbamoylpropyl)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
64046-99-7 |
|---|---|
Molecular Formula |
C10H15AsN2O4 |
Molecular Weight |
302.16 g/mol |
IUPAC Name |
[4-[(1-amino-1-oxobutan-2-yl)amino]phenyl]arsonic acid |
InChI |
InChI=1S/C10H15AsN2O4/c1-2-9(10(12)14)13-8-5-3-7(4-6-8)11(15,16)17/h3-6,9,13H,2H2,1H3,(H2,12,14)(H2,15,16,17) |
InChI Key |
YRDHRSYLZPYAMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)N)NC1=CC=C(C=C1)[As](=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Diphenyl-2,3-dioxabicyclo[2.2.2]octa-5,7-diene](/img/structure/B14482652.png)
![Propanoic acid, 2-[(phenylmethyl)imino]-, ethyl ester](/img/structure/B14482655.png)
![Bicyclo[4.1.0]hept-1(6)-ene](/img/structure/B14482663.png)

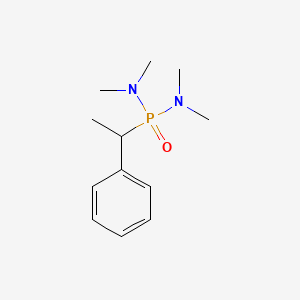
![Methanone, (2-methylbenzo[b]thien-3-yl)phenyl-](/img/structure/B14482690.png)
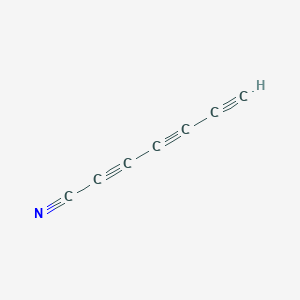
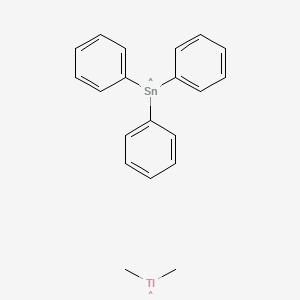
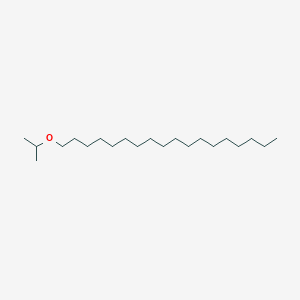


![[(2-Ethoxy-4,4-dimethylcyclohex-1-en-1-yl)sulfanyl]benzene](/img/structure/B14482726.png)
